Tert-butyl 6-amino-5-methoxypyrimidine-4-carboxylate
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Overview
Description
Tert-butyl 6-amino-5-methoxypyrimidine-4-carboxylate is a heterocyclic organic compound that features a pyrimidine ring substituted with amino, methoxy, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-amino-5-methoxypyrimidine-4-carboxylate typically involves the reaction of appropriate pyrimidine derivatives with tert-butyl esters. One common method includes the use of tert-butyl dimethylsilyl ether as a starting material, followed by a series of reactions including hetero-/retro-Diels–Alder reactions, reduction of diazines, and Swern oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, high yield, and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-amino-5-methoxypyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The amino group can be reduced to form amines.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 6-amino-5-methoxypyrimidine-4-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the interactions of pyrimidine derivatives with biological macromolecules. Its amino and methoxy groups can form hydrogen bonds with proteins and nucleic acids, making it useful in drug design and molecular biology studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structure can be modified to develop new therapeutic agents with improved efficacy and reduced side effects .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 6-amino-5-methoxypyrimidine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The amino and methoxy groups can form hydrogen bonds with active sites, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-amino-5-methylpyrimidine-4-carboxylate
- Tert-butyl 6-amino-5-ethoxypyrimidine-4-carboxylate
- Tert-butyl 6-amino-5-chloropyrimidine-4-carboxylate
Uniqueness
Tert-butyl 6-amino-5-methoxypyrimidine-4-carboxylate is unique due to the presence of the methoxy group, which can participate in specific interactions that other similar compounds cannot. This makes it particularly valuable in applications where precise molecular interactions are required.
Properties
IUPAC Name |
tert-butyl 6-amino-5-methoxypyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-10(2,3)16-9(14)6-7(15-4)8(11)13-5-12-6/h5H,1-4H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHUJZMTTGBGSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=NC=N1)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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